

Application Notes and Protocols for Measuring PDE10A Target Occupancy Using AMG-7980

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Compound of Interest

Compound Name: AMG-7980

Cat. No.: B15573735

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phosphodiesterase 10A (PDE10A) is a crucial intracellular enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are vital second messengers in the central nervous system.[1] Inhibition of PDE10A is a promising therapeutic strategy for various neuropsychiatric disorders.[1][2] **AMG-7980** is a potent and selective ligand for PDE10A, which can be radiolabeled as a tracer for Positron Emission Tomography (PET) to enable in vivo imaging and quantification of PDE10A target occupancy.[3][4][5] These application notes provide detailed protocols for utilizing **AMG-7980** to measure the target occupancy of PDE10A inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for **AMG-7980**, facilitating a clear comparison of its binding characteristics and performance in target occupancy studies.

Table 1: In Vitro Binding Affinity and Specificity of **AMG-7980**

Parameter	Value	Species	Tissue	Method	Reference
KD	0.94 nM	Rat	Striatum Homogenate	Radioligand Binding Assay ([³ H]AMG-7980)	[3][6]
Bmax	2.3 pmol/mg protein	Rat	Striatum Homogenate	Radioligand Binding Assay ([³ H]AMG-7980)	[3]
IC50	1.9 nM	Not Specified	Not Specified	Biochemical Assay	[7]
Striatum/Thalamus Ratio	10	Rat	Brain Tissue	In vivo LC-MS/MS	[3]

Table 2: In Vivo Performance of [¹¹C]AMG-7980 in Non-Human Primates

Parameter	Method	Caudate	Putamen	Globus Pallidus	Reference
Binding Potential (BPND)	Graphical Method	0.23	0.65	0.51	[2]
Binding Potential (BPND)	SRTM	0.42	0.76	0.75	[2]
Mean Specific Activity	-	99 ± 74 GBq/μmol	-	-	[2]

Experimental Protocols

Protocol 1: In Vivo PDE10A Target Occupancy Measurement in Rodents using LC-MS/MS

This protocol describes the use of **AMG-7980** to measure the in vivo target occupancy of a PDE10A inhibitor in rats using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^[3]^[4]

Materials:

- **AMG-7980** (tracer)
- PDE10A inhibitor (blocker)
- Vehicle for tracer and blocker
- Male Sprague-Dawley rats
- LC-MS/MS system

Procedure:

- Animal Dosing:
 - Administer the PDE10A inhibitor (blocker) orally to male Sprague-Dawley rats at various doses (e.g., 0.1, 0.3, 1, 3, 10, and 30 mg/kg).^[4]
 - Administer the vehicle to a control group.
- Tracer Administration:
 - At a specified time post-blocker administration (e.g., 1.5 hours), administer **AMG-7980** intravenously at a low dose (e.g., 5 µg/kg).^[4]
- Tissue Collection:
 - Euthanize the animals at a fixed time after tracer administration (e.g., 30 minutes).^[4]

- Rapidly dissect the brain and collect specific regions of interest, primarily the striatum (target tissue) and thalamus (reference tissue).
- Sample Preparation and LC-MS/MS Analysis:
 - Homogenize the collected brain tissues.
 - Extract **AMG-7980** from the tissue homogenates.
 - Quantify the concentration of **AMG-7980** in the striatum and thalamus using a validated LC-MS/MS method.
- Data Analysis and Target Occupancy Calculation:
 - Calculate the target occupancy (TO) using the reference tissue model equation based on the tracer concentrations in the striatum (Str) and thalamus (Tha).

Protocol 2: In Vivo PDE10A Target Occupancy Measurement using [¹¹C]AMG-7980 PET in Non-Human Primates

This protocol outlines the procedure for conducting a Positron Emission Tomography (PET) study with [¹¹C]**AMG-7980** in non-human primates to determine PDE10A target occupancy.^[2]

Materials:

- [¹¹C]**AMG-7980**
- PDE10A inhibitor
- Non-human primates (e.g., Rhesus monkeys or baboons)
- PET scanner
- MRI scanner
- Anesthesia equipment

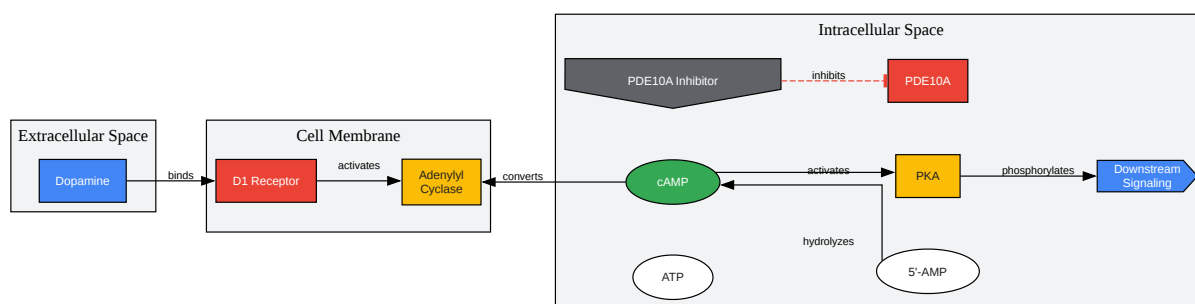
Procedure:

- Radiotracer Preparation:
 - Synthesize [^{11}C]**AMG-7980** in a one-pot, two-step reaction, ensuring high specific activity.
[\[2\]](#)
- Animal Preparation:
 - Anesthetize the non-human primate.
 - Position the animal in the PET scanner.
- Baseline PET Scan:
 - Perform a dynamic PET scan following a bolus injection of [^{11}C]**AMG-7980**.
- Blocking Scan:
 - On a separate occasion, pre-treat the same animal with a PDE10A inhibitor at a specific dose.
 - Repeat the dynamic PET scan with [^{11}C]**AMG-7980**.
- Image Acquisition and Analysis:
 - Acquire dynamic PET data over the course of the scan.
 - Perform an MRI scan for anatomical reference and co-register the PET images to the MRI.
 - Define regions of interest (ROIs), including the caudate, putamen, globus pallidus (target regions), and thalamus (reference region), on the individual's MRI and transfer them to the co-registered PET images.[\[2\]](#)
- Data Analysis:
 - Analyze the time-activity curves for each ROI.

- Use methods such as the Logan graphical analysis with a metabolite-corrected input function or the simplified reference tissue model (SRTM) to calculate the binding potential (BPND).[2]
- Calculate target occupancy by comparing the BPND values from the baseline and blocking scans.

Visualizations

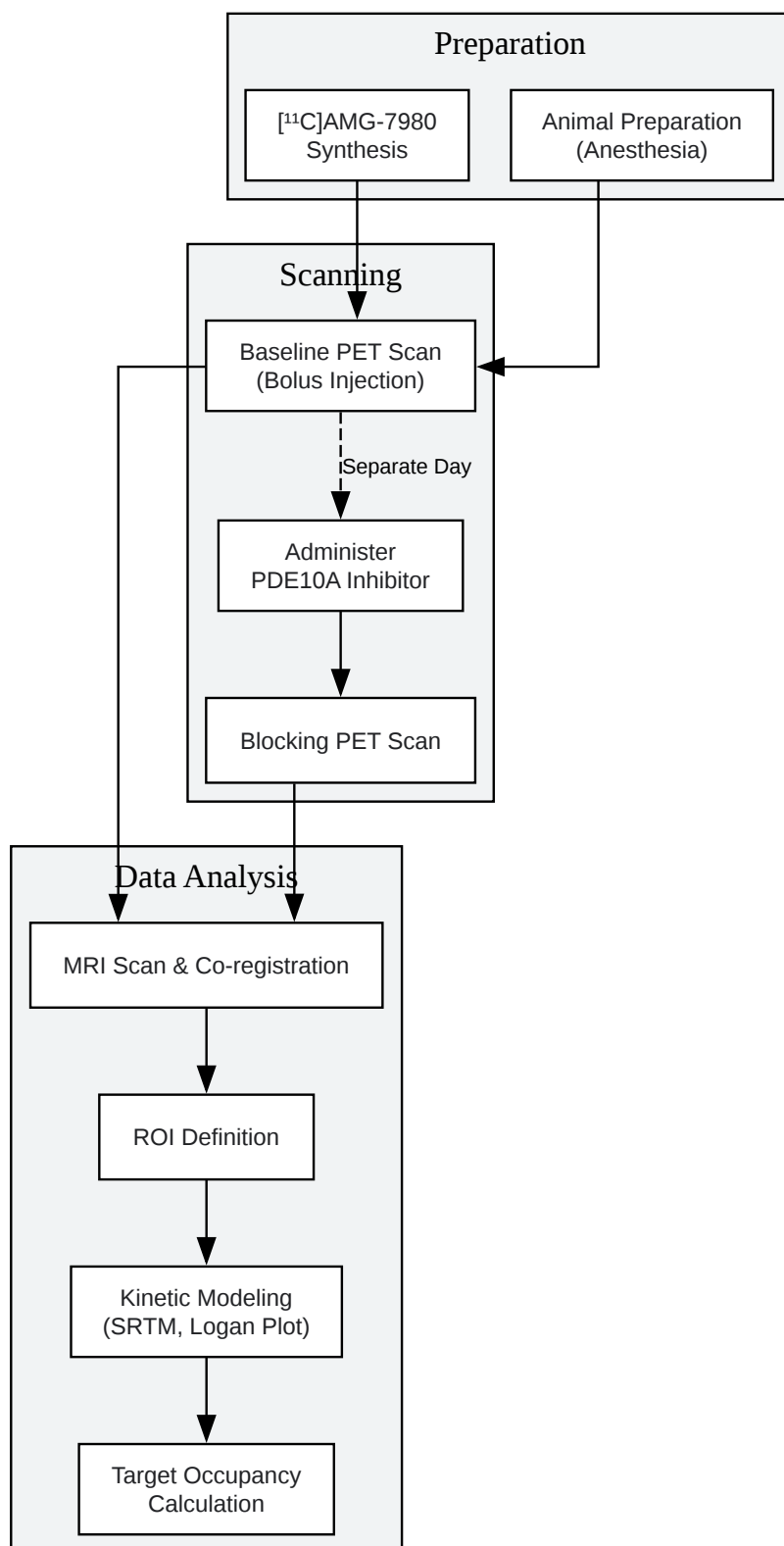
Diagram 1: PDE10A Signaling Pathway



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Caption: Simplified PDE10A signaling pathway in a medium spiny neuron.

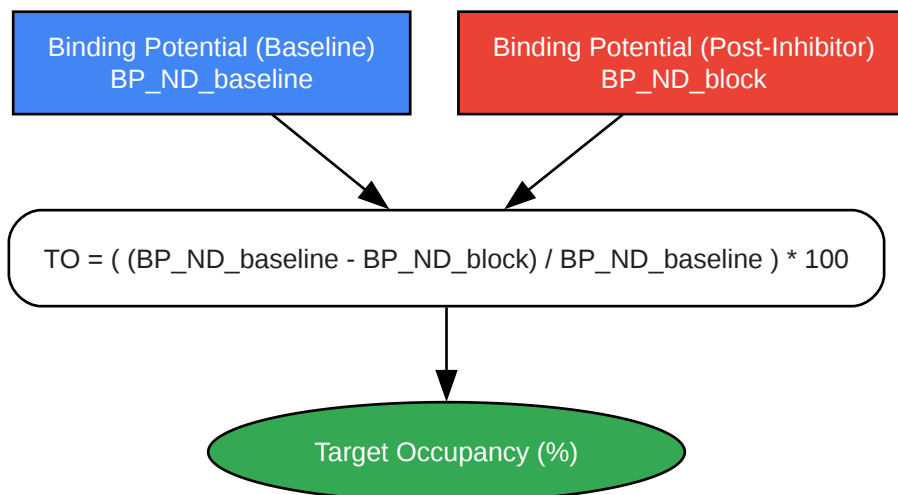
Diagram 2: Experimental Workflow for In Vivo PET Imaging



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Caption: Workflow for determining PDE10A target occupancy using [¹¹C]**AMG-7980** PET.

Diagram 3: Logic for Target Occupancy Calculation



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Caption: Logical relationship for calculating target occupancy from binding potential.

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